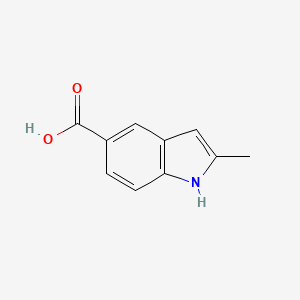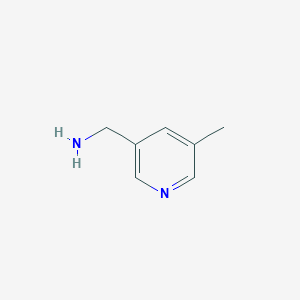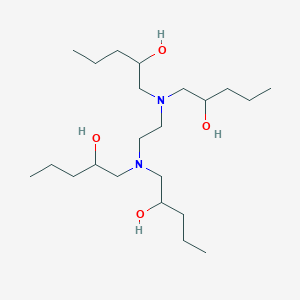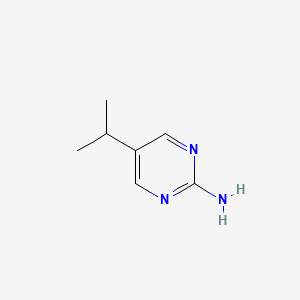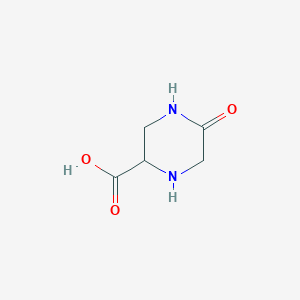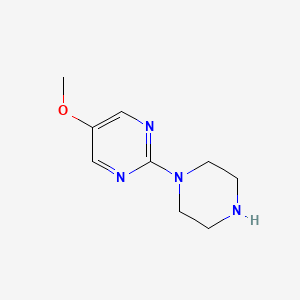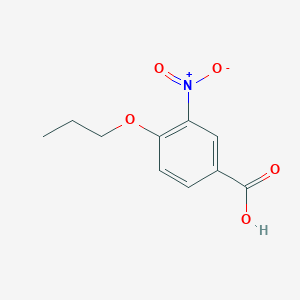
快速红 KL 盐
描述
科学研究应用
Fast Red KL Salt has a wide range of applications in scientific research:
Histological Staining: Used to stain proteins and nucleic acids in tissue samples, aiding in the visualization of cellular structures under a microscope.
Immunohistochemistry: Employed as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques to detect specific antigens.
Nanoparticle Synthesis: Utilized in the synthesis of nanoparticles, where it acts as a stabilizing agent.
Fluorescent Probes: Used as a fluorescent probe for imaging applications in biological research.
Chromatography: Serves as a chromogenic agent in thin-layer chromatography (TLC) for separating and identifying compounds based on their polarity.
作用机制
- Target of Action The role of estradiol is crucial in various physiological processes, including reproductive health, bone density regulation, and cardiovascular function .
- Mode of Action This interaction leads to the formation of a colored complex, which serves as the basis for a colorimetric assay used to detect and quantify estradiol in biological samples .
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Fast Red KL Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows Fast Red KL Salt to attach to these biomolecules and impart its color. This property is particularly useful in histological staining, where it helps visualize proteins and nucleic acids .
Molecular Mechanism
At the molecular level, Fast Red KL Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The dye can bind to proteins and nucleic acids, allowing them to be visualized under a microscope. It can also interact with enzymes, potentially inhibiting or activating them, which can have downstream effects on gene expression .
Dosage Effects in Animal Models
The effects of Fast Red KL Salt can vary with different dosages in animal models. Studies have shown that at low doses, Fast Red KL Salt can effectively stain proteins and nucleic acids without causing significant harm to the animal. At high doses, it can have toxic or adverse effects .
Transport and Distribution
Fast Red KL Salt is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Fast Red KL Salt is primarily in the cytoplasm, where it can interact with proteins and nucleic acids. It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Fast Red KL Salt is synthesized through a diazotization reaction. The process involves the reaction of 2-amino-5-methoxybenzoic acid with nitrous acid to form the diazonium salt. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazonium ion. The resulting diazonium salt is then combined with zinc chloride to form the final product .
Industrial Production Methods: In industrial settings, the production of Fast Red KL Salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve consistent product quality .
化学反应分析
Types of Reactions: Fast Red KL Salt primarily undergoes diazonium coupling reactions. These reactions involve the interaction of the diazonium group with various nucleophiles, leading to the formation of azo compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Phenols, amines, and other aromatic compounds.
Conditions: Acidic or neutral pH, low temperatures to stabilize the diazonium ion.
相似化合物的比较
Fast Red KL Salt is part of a family of diazonium salts used in various staining and imaging applications. Similar compounds include:
Fast Red TR Salt: Another diazonium salt used in histological staining and immunohistochemistry. It has a similar mechanism of action but may differ in its binding affinity and color intensity.
Fast Blue B Salt: Used in similar applications but produces a blue color instead of red. It is often used in combination with other dyes for multiplex staining.
Fast Black K Salt: Produces a black color and is used in applications requiring high contrast staining.
Uniqueness: Fast Red KL Salt is unique due to its specific binding properties and the intense red color it produces. Its ability to form stable complexes with proteins and nucleic acids makes it particularly useful in histological and immunohistochemical applications .
属性
IUPAC Name |
2-carbamoyl-5-methoxybenzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBOYZVJIBCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597186 | |
| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86780-25-8 | |
| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


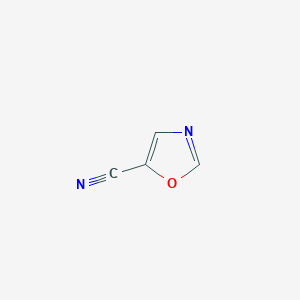

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
